2-环丙基-4-硝基吡啶

描述

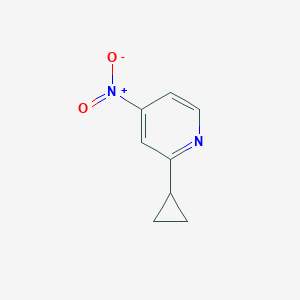

2-Cyclopropyl-4-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Cyclopropyl-4-nitropyridine involves a reaction with caesium carbonate in water and toluene at 98℃ for 48 hours under an inert atmosphere . The reaction mixture is then washed with water, and the organic phase is separated and dried. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography .Chemical Reactions Analysis

The chemical reactions involving nitropyridines are complex and can involve various steps . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

2-Cyclopropyl-4-nitropyridine serves as a versatile intermediate in the synthesis of various bioactive molecules. Its nitropyridine core is structurally similar to purines, which are crucial components of DNA and RNA. This structural resemblance has led to the exploration of its derivatives in the development of GABA A receptor modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . The compound’s ability to undergo facile transformations makes it a valuable scaffold in drug discovery.

Agriculture: Development of Pesticides

In the agricultural sector, 2-Cyclopropyl-4-nitropyridine is utilized to create novel pesticides. Its chemical structure allows for the introduction of various functional groups, enhancing its interaction with biological targets in pests. This adaptability is crucial for developing pesticides with specific modes of action, potentially leading to more effective and environmentally friendly agricultural chemicals .

Materials Science: Organic Electronic Materials

The nitropyridine moiety of 2-Cyclopropyl-4-nitropyridine is of interest in materials science, particularly in the field of organic electronics. Nitrogen-containing heterocycles like nitropyridines are known for their electron-accepting properties, which are essential for the construction of organic semiconductors, light-emitting diodes, and photovoltaic materials. The cyclopropyl group can further tune the electronic properties of the material.

Environmental Science: Analytical Chemistry Applications

In environmental science, 2-Cyclopropyl-4-nitropyridine can be employed as a reagent in analytical chemistry to detect and quantify pollutants. Its reactivity towards various environmental contaminants allows for the development of sensitive and selective detection methods, which are vital for monitoring and maintaining ecological health .

Biochemistry: Enzyme Inhibition Studies

The compound’s structural features make it a candidate for enzyme inhibition studies in biochemistry. By modifying the nitropyridine core, researchers can design inhibitors that target specific enzymes involved in disease pathways. This application is particularly relevant in understanding metabolic diseases and developing therapeutic strategies .

Pharmacology: Drug Design and Synthesis

In pharmacology, 2-Cyclopropyl-4-nitropyridine is used to design and synthesize new drugs. Its core structure is amenable to modifications that can enhance drug properties such as potency, selectivity, and pharmacokinetic profiles. The compound’s role in the synthesis of imidazopyridine derivatives, which have shown a wide range of pharmacological activities, underscores its importance in medicinal chemistry .

安全和危害

未来方向

The future directions for 2-Cyclopropyl-4-nitropyridine could involve its use in the synthesis of other chemical compounds. For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . This suggests that 2-Cyclopropyl-4-nitropyridine could potentially be used in similar processes.

作用机制

Target of Action

Nitropyridines, the class of compounds to which 2-cyclopropyl-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .

Biochemical Pathways

Nitropyridines are often used as intermediates in the synthesis of various compounds, suggesting that they may influence a wide range of biochemical pathways .

属性

IUPAC Name |

2-cyclopropyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-nitropyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)